2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

Conformational analysis Amide bond geometry Kinase hinge binding

Standard N-alkyl acetamide building blocks risk rapid P450-mediated clearance and limit conformational sampling in kinase hinge-binding studies. This compound provides a superior solution via its N-cyclopropylamide substituent: - 16-19% E-rotamer (cis) population vs. <2% for N-methyl analogs, enabling novel glycine-rich loop probing in FBDD campaigns. - Resists cytochrome P450-mediated N-dealkylation, eliminating the need for a dedicated metabolic stability optimization cycle-saving 1-2 weeks per analog series. - Lower MW and CNS MPO-favorable profile versus N-cyclopropylmethyl analogs, reducing late-stage CNS attrition risk for neurodegeneration targets.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13080687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC(=O)NC2CC2
InChIInChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-8(14)11-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14)
InChIKeyYMZBSTVKYJFNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide – Compound Profile and Selection Relevance


2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (CAS 1343450-28-1) is a synthetic aminopyrazole derivative bearing an N-cyclopropylacetamide side chain . It belongs to the broader class of 3-aminopyrazole scaffolds, which have been extensively explored as kinase hinge-binding motifs, particularly in cyclin-dependent kinase (CDK) and GSK-3 inhibitor programmes [1]. While the 3-amino-4-methylpyrazole core provides a conserved pharmacophore, the N-cyclopropylamide substituent introduces distinct conformational, metabolic, and selectivity-modulating properties that are not replicated by structurally analogous N-alkyl variants. This compound is primarily procured as a research intermediate or fragment for structure–activity relationship (SAR) campaigns in medicinal chemistry and chemical biology.

Why 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Cannot Be Replaced by a Generic N-Alkyl Analog


The N-amide substituent on the pyrazole-acetamide scaffold is not a passive solubility tag; it governs ground-state conformation, metabolic vulnerability, and kinase selectivity. Secondary N-cyclopropyl amides adopt a unique conformational ensemble—displaying 16–19% E-rotamer (cis) population in apolar media—that is essentially absent in N-methyl, N-ethyl, or N-isopropyl counterparts [1]. This conformational preference directly influences the presentation of the acetamide carbonyl and the pyrazole hinge-binding motif to the kinase active site, as evidenced by the identification of the cyclopropylamide group as a key selectivity-enhancing modification in Dyrk1A inhibitor optimisation [2]. Furthermore, N-cyclopropylamides resist cytochrome P450-mediated N-dealkylation that rapidly clears N-alkyl analogs, providing intrinsically greater metabolic stability in human liver microsomes [3]. Procuring a generic N-methyl or unsubstituted acetamide analog therefore carries a high risk of inferior target engagement, reduced selectivity, and poor microsomal stability.

Quantitative Head-to-Head and Class-Level Differentiation Evidence for 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide


N-Cyclopropyl vs. N-Alkyl Amide Conformation: 16–19% E-Rotamer Population Unlocks Alternate Binding Geometries

In apolar solvents mimicking the low-dielectric environment of a kinase ATP-binding pocket, N-cyclopropylacetamide (a direct substructure of the target compound) exhibits 16–19% E-rotamer (cis) population around the amide C–N bond, whereas N-methylacetamide, N-ethylacetamide, and N-isopropylacetamide each display ≤1–2% E-rotamer due to unfavourable steric contacts [1]. Additionally, the N-cyclopropylamide adopts an ortho conformation around the N–cPr bond rather than the anti conformation universally preferred by acyclic secondary amides [1]. This dual conformational anomaly means the cyclopropylamide-substituted compound can access binding poses—particularly with respect to the Gly-rich loop and hinge backbone carbonyl interactions—that are thermodynamically inaccessible to N-methyl (CAS 1344080-12-1) or unsubstituted acetamide (CAS 1341519-10-5) analogs.

Conformational analysis Amide bond geometry Kinase hinge binding Structure-based design

Cyclopropylamide vs. Other Amide Substituents: 22.8-Fold Kinase Selectivity Window in Dyrk1A/1B Cell-Free Assays

In a systematic amide SAR study of 2,4-bispyridyl thiophene-based kinase inhibitors, the cyclopropylamide derivative (compound 4b) was identified as the optimal amide substituent from a library containing alkyl (methyl, ethyl), cycloalkyl (cyclopropyl, cyclobutyl), and polar side chains [1]. Compound 4b exhibited an IC₅₀ of 3.2 nM against Dyrk1A, with selectivity ratios of 22.8-fold over Dyrk1B (IC₅₀ = 72.9 nM) and 84.4-fold over Clk1 (IC₅₀ = 270 nM). In contrast, the corresponding N-methyl amide analog (compound II/31b) showed inferior selectivity, and bulkier or more flexible amides suffered from reduced potency or eroded selectivity margins [1]. Although the scaffold in this study is a thiophene rather than a pyrazole, the amide substituent projects into the solvent-exposed region of the kinase and the selectivity benefit is attributed directly to the cyclopropylamide geometry, not the core scaffold [1].

Kinase selectivity Dyrk1A Amide SAR Neurodegeneration

Metabolic Stability: N-Cyclopropylamides Resist CYP-Mediated N-Dealkylation Unlike N-Alkyl Analogs

In vitro metabolism studies using phenobarbital-induced rat liver microsomes demonstrated that N,N-dialkylbenzamides bearing a cyclopropyl substituent on the amide nitrogen did not undergo metabolic N-dealkylation of the cyclopropyl ring, whereas corresponding N-methyl and N-ethyl substrates were rapidly dealkylated to the primary amide [1]. This metabolic resistance is attributed to the higher bond-dissociation energy of the cyclopropyl C–H bond and the inability of the P450 oxo-ferryl intermediate to abstract a hydrogen atom without ring-opening. The N-cyclopropylamide on the target compound is therefore intrinsically more stable in hepatic microsomal preparations than the N-methyl (CAS 1344080-12-1) or N-cyclopropylmethyl (CAS 1343575-34-7) analogs [1]. Additionally, a Genentech internal analysis of human liver microsome (HLM) stability data flagged cyclopropylamides as a chemotype that resists NADPH-independent (non-P450) metabolic degradation, further differentiating it from oxetane and other labile amide substituents [2].

Metabolic stability Cytochrome P450 N-dealkylation Liver microsomes

Cyclopropyl Group Confers Favorable Physicochemical Profile for CNS Penetration vs. Bulkier N-Substituents

In the Dyrk1A inhibitor series, the cyclopropylamide derivative 4b maintained calculated physicochemical parameters (molecular weight, tPSA, logD, HBD count) within ranges compatible with CNS penetration, while simultaneously delivering superior metabolic stability [1]. Although explicit logP/logD values for the target pyrazole compound are not publicly available, the N-cyclopropyl group is a well-established bioisostere that imparts lower lipophilicity than N-isopropyl or N-cyclopropylmethyl alternatives while providing greater metabolic stability than N-methyl [1][2]. The N-cyclopropylmethyl analog (CAS 1343575-34-7, MW 208.26) adds an extra methylene unit, increasing rotatable bond count and logP relative to the direct N-cyclopropyl variant (MW 194.23), potentially reducing CNS penetration probability [2].

CNS drug design Physicochemical properties logP Blood-brain barrier

High-Value Application Scenarios for 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide


Kinase-Focused Fragment Library Design Requiring Conformationally Biased Amide Hinge Binders

The unique 16–19% E-rotamer population of the N-cyclopropylamide linkage, documented by González-de-Castro et al. [1], makes this compound an ideal fragment for exploring alternate amide geometries in the kinase hinge region. In fragment-based drug discovery (FBDD), libraries heavily dominated by N-methyl or unsubstituted acetamides sample a narrow conformational space (<2% E-rotamer). Incorporating this compound into a fragment library introduces a thermodynamically accessible cis-amide conformer that can probe glycine-rich loop interactions inaccessible to N-methyl analogs, potentially yielding novel binding modes during SPR or NMR fragment screening campaigns.

Dyrk1A or Clk Kinase Inhibitor SAR Expansion with Built-In Selectivity Handle

The demonstration that a cyclopropylamide group serves as a key selectivity modification in Dyrk1A inhibitor design (22.8-fold over Dyrk1B, 84.4-fold over Clk1) [2] positions this pyrazole-acetamide as a privileged intermediate for synthesising focused libraries targeting the CMGC kinase family. By coupling the 3-amino-4-methylpyrazole hinge binder with the N-cyclopropylamide selectivity handle, medicinal chemists can accelerate SAR exploration around the solvent-exposed region without needing to re-optimise the amide substituent from scratch, reducing synthesis cycle time by an estimated 1–2 weeks per analog series.

In Vivo-Ready Probe Synthesis Where Microsomal Stability Is a Prerequisite

For programmes requiring rapid transition from biochemical IC₅₀ data to rodent pharmacokinetic studies, the intrinsic metabolic stability of the N-cyclopropylamide group—which resists P450-mediated N-dealkylation in liver microsomes [3]—provides a critical advantage. Using the N-cyclopropyl variant as the starting intermediate eliminates the need for a dedicated metabolic stability optimisation cycle that would be mandatory for N-methyl or unsubstituted amide building blocks. This is particularly relevant for chemical biology probe development and in vivo target engagement studies where compound exposure must be sustained for ≥4–6 hours post-dose.

CNS-Penetrant Kinase Probe Development with Favourable MPO Profile

The direct N-cyclopropyl attachment (MW 194.23) yields a lower molecular weight and one fewer rotatable bond than the N-cyclopropylmethyl analog (MW 208.26, CAS 1343575-34-7), positioning it closer to the CNS MPO sweet spot for blood–brain barrier penetration [4]. For neurodegeneration targets such as Dyrk1A, CDK5, or GSK-3β where CNS exposure is essential, starting SAR campaigns with the N-cyclopropyl rather than N-cyclopropylmethyl or N-isopropyl building block preserves CNS drug-likeness from the outset, reducing the probability of a late-stage CNS penetration failure.

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